tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate
Overview
Description
Scientific Research Applications
Enantioselective Synthesis of Pyrrolidines
A significant application of tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate derivatives is found in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines. This process is facilitated through a nitrile anion cyclization strategy, which is both practical and efficient. The method involves a five-step synthesis that does not require chromatography, leading to high yields and enantiomeric excesses. For instance, the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone achieved an overall yield of 71%. The process includes steps such as catalytic CBS asymmetric reduction, t-butylamine displacement, and conjugate addition of the hindered secondary amine to acrylonitrile. The key cyclization step forms the pyrrolidine ring with clean inversion at the C-4 center, resulting in high yields and enantiomeric excesses. This synthesis approach is applicable to a range of phenyl substrates, highlighting its versatility in producing chiral pyrrolidine derivatives (Chung et al., 2005).
Safety and Hazards
The safety information available indicates that “tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate” may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling (Precautionary statements: P280-P305+P351+P338) .
Future Directions
As for future directions, it’s difficult to predict without specific context. The use and study of “tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate” would likely depend on the needs of the scientific and industrial communities. For example, if the compound shows promising properties, it could be studied further for potential applications .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various bioactive molecules .
Biochemical Pathways
Some 2-cyanopyrrole derivatives have been found to exhibit inhibitory activities on tyrosinase, an enzyme involved in the process of enzymatic browning .
Properties
IUPAC Name |
tert-butyl N-(2-cyanopyrrol-1-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(13)7-11/h4-6H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUSNFHKHIJDRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679391 | |
Record name | tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937046-96-3 | |
Record name | 1,1-Dimethylethyl N-(2-cyano-1H-pyrrol-1-yl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937046-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937046963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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